molecular formula C16H11NO B14685748 3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile CAS No. 28858-01-7

3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile

Katalognummer: B14685748
CAS-Nummer: 28858-01-7
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: JQITZNWYBYBXNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile is an organic compound with a unique structure that combines a phenyl group, a carbonitrile group, and an oxo-indene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile typically involves the reaction of 3-(2-cyanophenyl)propanoic acid with suitable reagents under controlled conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the carbonitrile group . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

28858-01-7

Molekularformel

C16H11NO

Molekulargewicht

233.26 g/mol

IUPAC-Name

3-oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile

InChI

InChI=1S/C16H11NO/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-9,14-15H

InChI-Schlüssel

JQITZNWYBYBXNR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.